2-(2-fluorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FPTA, and it has been synthesized using various methods. FPTA has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Scientific Research Applications
FPTA has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. FPTA has also been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells. Additionally, FPTA has been studied for its potential use in the field of neuroscience, as it has been found to modulate the activity of certain neurotransmitters.
Mechanism of Action
The mechanism of action of FPTA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors. FPTA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, FPTA has been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
FPTA has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties, as it inhibits the activity of COX-2. FPTA has also been found to inhibit the growth of cancer cells, making it a potential candidate for cancer research. Additionally, FPTA has been found to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
FPTA has various advantages and limitations for lab experiments. One of the advantages of FPTA is that it has been found to have low toxicity, making it a safer alternative to other compounds that are commonly used in lab experiments. Additionally, FPTA has been found to have good solubility in water and organic solvents, making it easier to work with in lab experiments. However, one of the limitations of FPTA is that it is relatively expensive to synthesize, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on FPTA. One area of research could be the development of more efficient and cost-effective methods for synthesizing FPTA. Additionally, further research could be conducted on the mechanism of action of FPTA, as well as its potential applications in the treatment of various diseases. Furthermore, FPTA could be studied for its potential use in the field of drug discovery, as it has been found to have promising anti-cancer properties.
Synthesis Methods
The synthesis of FPTA has been achieved using various methods. One of the most common methods involves the reaction of 2-fluorophenol with 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine in the presence of acetic anhydride. The resulting product is then treated with acetic acid to yield FPTA. Other methods involve the use of different reagents and solvents to achieve the synthesis of FPTA.
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c18-13-4-1-2-5-15(13)23-12-17(22)19-8-10-21-9-7-14(20-21)16-6-3-11-24-16/h1-7,9,11H,8,10,12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAZSPZVQGIFOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCN2C=CC(=N2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.